molecular formula C8H12N2O4 B13237797 Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate

Cat. No.: B13237797
M. Wt: 200.19 g/mol
InChI Key: SKMVBOFNQPCSTG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate is a compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate typically involves the reaction of methyl propiolate with cyclic imides under phosphine-catalyzed conditions . This method is highly efficient and offers high yields. The reaction conditions are mild, and the process is metal-free, making it an environmentally friendly option.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same phosphine-catalyzed routes. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted products

Scientific Research Applications

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is believed to contribute to its anticonvulsant properties. Additionally, the compound exhibits high metabolic stability and negligible hepatotoxicity, making it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate stands out due to its unique structure and specific biological activities. Unlike other similar compounds, it has shown promising results in the inhibition of calcium currents, which is a novel mechanism of action for anticonvulsant drugs. Its high metabolic stability and low toxicity further enhance its potential as a therapeutic agent.

Biological Activity

Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate, also known by its CAS number 1250538-29-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant properties and analgesic effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₈H₁₂N₂O₄
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 1250538-29-4

Anticonvulsant Activity

A significant area of research surrounding this compound involves its anticonvulsant properties. Studies have demonstrated that derivatives of this compound exhibit varying degrees of efficacy in seizure models.

Case Study: Anticonvulsant Efficacy

In a study evaluating a series of related compounds, it was found that certain derivatives displayed protective effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Notably:

CompoundED50 (mg/kg)Test Type
Compound 1797.51MES
Compound 8104.11MES
Compound 640.87scPTZ
Compound 2260.00scPTZ

These results suggest that this compound may influence voltage-gated sodium and calcium channels, contributing to its anticonvulsant activity .

Analgesic Activity

In addition to its anticonvulsant effects, this compound has shown promise in analgesic applications. Research indicates that specific derivatives can significantly alleviate pain without impairing motor coordination.

Analgesic Effects in Animal Models

In a formalin-induced pain model, selected compounds derived from this compound exhibited notable analgesic activity:

CompoundPain ModelResult
Compound 7Formalin ModelSignificant analgesic effect
Compound 8Formalin ModelSignificant analgesic effect
Compound 17Formalin ModelSignificant analgesic effect

These findings highlight the potential for developing new analgesics based on the structure of this compound .

The mechanisms underlying the biological activities of this compound appear to be multifaceted:

  • Voltage-Gated Ion Channels : The compound may modulate sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release.
  • Neurotransmitter Systems : It may also interact with various neurotransmitter systems, contributing to both anticonvulsant and analgesic effects.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate

InChI

InChI=1S/C8H12N2O4/c1-14-8(13)5(9)4-10-6(11)2-3-7(10)12/h5H,2-4,9H2,1H3

InChI Key

SKMVBOFNQPCSTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C(=O)CCC1=O)N

Origin of Product

United States

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